![molecular formula C24H25FN6O B1677215 米索拉司汀 CAS No. 108612-45-9](/img/structure/B1677215.png)
米索拉司汀
概述
描述
Mizolastine is a second-generation, non-sedating antihistamine used primarily to treat symptoms of allergic rhinoconjunctivitis and urticaria. It is a selective histamine H1 receptor antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms .
科学研究应用
米索拉斯汀有几种科学研究应用:
化学: 用作研究抗组胺药行为的模型化合物。
生物学: 研究其对组胺受体的影响及其在过敏反应中的作用。
医学: 用于临床试验以评估其在治疗过敏性疾病中的疗效和安全性。
工业: 用于开发缓释制剂和其他药物技术
作用机制
米索拉斯汀通过选择性拮抗外周组胺 H1 受体起作用。 这阻止了组胺与这些受体的结合,从而减少了瘙痒、肿胀和发红等过敏症状。 米索拉斯汀还具有肥大细胞稳定特性,这进一步促进了其抗过敏作用 .
生化分析
Biochemical Properties
Mizolastine plays a significant role in biochemical reactions by acting as a histamine H1 receptor antagonist . It interacts with histamine H1 receptors on the surface of cells, preventing histamine from binding and exerting its effects. This interaction is crucial in reducing allergic symptoms such as inflammation, itching, and swelling . Mizolastine also exhibits anti-inflammatory properties, which are not mediated by H1 receptors but may involve the inhibition of 5-lipoxygenase .
Cellular Effects
Mizolastine affects various types of cells and cellular processes. It inhibits the release of histamine from mast cells, thereby reducing allergic responses . Additionally, mizolastine has been shown to influence cell signaling pathways by blocking the action of histamine on H1 receptors, which can affect gene expression and cellular metabolism . This results in decreased production of pro-inflammatory cytokines and other mediators involved in allergic reactions .
Molecular Mechanism
At the molecular level, mizolastine exerts its effects by binding to histamine H1 receptors, thereby preventing histamine from activating these receptors . This binding interaction inhibits the downstream signaling pathways that lead to allergic symptoms. Mizolastine’s anti-inflammatory effects may also involve the inhibition of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mizolastine have been observed to change over time. Mizolastine is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours after administration . It has a distribution half-life of 1.5 to 1.9 hours and a terminal elimination half-life of 7.3 to 17.1 hours . Mizolastine is stable under normal laboratory conditions, but its long-term effects on cellular function have not been extensively studied .
Dosage Effects in Animal Models
In animal models, the effects of mizolastine vary with different dosages. At doses ranging from 0.1 to 10 mg/kg, mizolastine has shown significant anti-inflammatory activity . At higher doses, adverse effects such as drowsiness, fatigue, and dry mouth have been reported . The threshold for these effects varies depending on the species and the specific experimental conditions .
Metabolic Pathways
Mizolastine is extensively metabolized in the liver, primarily through glucuronidation and sulphation . Minor metabolic pathways include oxidation, dealkylation, and hydroxylation . The main enzymes involved in its metabolism are glucuronosyltransferases (UGTs) and cytochrome P450 enzymes (CYP3A4/5) . These metabolic pathways ensure the efficient clearance of mizolastine from the body .
Transport and Distribution
Mizolastine is highly plasma protein-bound (>98%) and has an apparent volume of distribution of 1.4 L/kg . It is rapidly distributed throughout the body, with most of the drug being metabolized in the liver . Only a small fraction of the administered dose is recovered in the urine in unchanged form . Mizolastine’s distribution is influenced by its high affinity for plasma proteins and its rapid metabolism .
Subcellular Localization
The subcellular localization of mizolastine has not been extensively studied. Given its role as a histamine H1 receptor antagonist, it is likely to be localized at the cell membrane where these receptors are found . Mizolastine’s activity is dependent on its ability to bind to these receptors and prevent histamine from exerting its effects .
准备方法
合成路线和反应条件
米索拉斯汀可以通过多步合成过程来合成,该过程涉及 1-(4-氟苄基)-1H-苯并咪唑与 4-哌啶酮盐酸盐反应,然后与 2-氯嘧啶反应。 最终产物在纯化和结晶后获得 .
工业生产方法
在工业环境中,米索拉斯汀通常使用双层渗透泵片剂法生产。 这涉及创建具有两层的片剂:一层包含活性成分和渗透增强剂,另一层包含渗透物质。 片剂涂有半透膜,并在膜上钻一个小孔以控制药物的释放 .
化学反应分析
反应类型
米索拉斯汀经历几种类型的化学反应,包括:
氧化: 米索拉斯汀可以被氧化形成各种代谢物。
还原: 还原反应可以修饰苯并咪唑环。
取代: 氟苄基可以发生取代反应.
常用试剂和条件
这些反应中常用的试剂包括氧化剂如过氧化氢、还原剂如硼氢化钠,以及各种催化剂以促进取代反应 .
形成的主要产物
相似化合物的比较
类似化合物
氯雷他定: 另一种具有类似用途的第二代抗组胺药。
西替利嗪: 以其强大的抗组胺作用而闻名。
非索非那定: 一种非镇静性抗组胺药,具有类似的作用机制
米索拉斯汀的独特性
米索拉斯汀的独特之处在于其起效快,并且具有双重机制,即阻断组胺受体和稳定肥大细胞。 它还以其对 H1 受体的高度特异性而闻名,与其他抗组胺药相比,这降低了副作用的可能性 .
生物活性
Mizolastine is a second-generation antihistamine primarily used for the treatment of allergic rhinitis and urticaria. It functions as a selective antagonist of the H1 receptor, providing relief from allergy symptoms without significant sedation. This article explores the biological activity of mizolastine, focusing on its pharmacokinetics, efficacy in clinical studies, potential interactions, and safety profile.
Pharmacokinetics
Mizolastine exhibits rapid absorption after oral administration, with a peak concentration (Cmax) reached approximately one hour post-dose. The absolute bioavailability is around 65%, and it is extensively bound to serum albumin (>98%) . Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Time to peak concentration (tmax) | ~1 hour |
Terminal elimination half-life (t1/2β) | 7.3 to 17.1 hours |
Volume of distribution | 1 to 1.4 L/kg |
Clearance | 6.02 L/h |
Mizolastine undergoes hepatic metabolism primarily through glucuronidation and sulfation, with no major active metabolites identified. In patients with chronic renal insufficiency or cirrhosis, pharmacokinetic alterations have been observed, such as prolonged half-life and altered peak concentrations .
Efficacy in Clinical Studies
Mizolastine has been evaluated in numerous studies for its effectiveness in treating allergic conditions. A comparative study against loratadine demonstrated that both drugs significantly reduced total nasal and ocular symptom scores in patients with perennial allergic rhinitis:
Treatment | Total Nasal Score Reduction (%) | Total Ocular Score Reduction (%) |
---|---|---|
Mizolastine | 66.6 | 74.8 |
Loratadine | 61.3 | 76.4 |
The study found no significant difference in overall efficacy between the two medications; however, mizolastine showed a statistically significant advantage in global symptom relief . Another study confirmed that mizolastine effectively inhibits skin wheal and flare reactions to histamine, although it was slightly less potent than cetirizine .
Case Studies and Adverse Reactions
While generally well-tolerated, there have been reports of adverse reactions associated with mizolastine, including hepatotoxicity in rare cases . A notable case involved a patient experiencing generalized urticaria and respiratory distress after administration of mizolastine, highlighting the need for vigilance regarding potential hypersensitivity reactions .
Drug Interactions
Mizolastine has been shown to interact with several medications. For instance:
- Digoxin : Co-administration resulted in increased Cmax and trough plasma concentration without affecting AUC.
- Theophylline : Increased Cmin and AUC were observed when taken alongside mizolastine.
- Erythromycin : Co-administration led to increased AUC values for mizolastine .
These interactions underscore the importance of monitoring patients for potential changes in drug efficacy or safety profiles when mizolastine is prescribed alongside other medications.
属性
IUPAC Name |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLJETXTTWAYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046801 | |
Record name | Mizolastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108612-45-9 | |
Record name | Mizolastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108612-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mizolastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mizolastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12523 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mizolastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-(4-Fluorophenyl)Methyl]-1H-Benzimidazol-2-yl-4-piperidinyl-Methylamino- Pyridin-4(3H)-One | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIZOLASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244O1F90NA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mizolastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mizolastine?
A1: Mizolastine primarily acts as a selective histamine H1 receptor antagonist. [, ] It binds to these receptors with high affinity, preventing histamine from binding and triggering downstream allergic responses. []
Q2: Does mizolastine have any additional anti-allergic properties beyond H1 receptor antagonism?
A2: Research suggests that mizolastine may also inhibit the release of histamine from mast cells during allergic reactions. [] This dual action contributes to its overall anti-allergic efficacy.
Q3: How does mizolastine impact inflammatory processes?
A3: Studies indicate that mizolastine may inhibit the 5-lipoxygenase pathway, which is involved in the production of leukotrienes, key mediators of inflammation. [, , , ] This anti-inflammatory property could contribute to its effectiveness in treating allergic inflammation.
Q4: Can mizolastine affect the expression of adhesion molecules involved in inflammation?
A4: In vitro studies have shown that mizolastine can selectively downregulate the expression of the adhesion molecule CD54 (ICAM-1) on stimulated human airway stromal cells. [] This modulation of adhesion molecule expression could contribute to its anti-inflammatory effects.
Q5: What is the typical time for mizolastine to reach peak plasma levels (Tmax)?
A5: Mizolastine reaches peak plasma levels relatively quickly, with a Tmax ranging from 0.9 to 3 hours. []
Q6: How is mizolastine metabolized in the body?
A6: Mizolastine undergoes extensive metabolism in the liver, primarily through conjugation and cytochrome P450 (CYP) enzymes. []
Q7: How is mizolastine primarily eliminated from the body?
A7: Following metabolism, mizolastine is mainly excreted in the feces, with a smaller percentage eliminated in the urine. []
Q8: Does age affect the pharmacokinetics of mizolastine?
A8: Studies have shown that elderly individuals may exhibit higher plasma concentrations and a longer elimination half-life of mizolastine compared to younger individuals. [] This suggests that age-related changes in liver function could influence the drug's pharmacokinetics.
Q9: What in vitro models have been used to study the effects of mizolastine?
A9: Researchers have employed various in vitro models, including:
- Guinea pig ileum preparations to assess the antagonism of histamine-induced contractions. []
- Rat cortical slices to investigate the inhibition of histamine-induced phosphoinositide turnover. []
- Human airway epithelial and stromal cell cultures to examine the modulation of adhesion molecule expression. []
- Human skin fibroblasts to evaluate the impact on UVB-induced LTB4 production and 5-LOX expression. []
Q10: Has mizolastine demonstrated efficacy in animal models of allergic diseases?
A10: Yes, mizolastine has shown promising results in various animal models, including:
- Rodent models of anaphylaxis, demonstrating protection against mortality and various anaphylactic symptoms. []
- Guinea pig models of allergic rhinitis, exhibiting significant inhibition of nasal symptoms, airway resistance, and eosinophil infiltration. []
- Murine models of allergic contact dermatitis, showing suppression of ear swelling, inflammatory cell infiltration, and cytokine production. [, ]
Q11: Are there any preclinical findings suggesting a lack of tolerance development with mizolastine?
A11: Yes, studies in rodent models have demonstrated that mizolastine maintains its anti-inflammatory efficacy after repeated administration, indicating a low risk of developing tolerance. []
Q12: Has the histamine-induced skin wheal and flare model been used to investigate mizolastine's efficacy?
A12: Yes, this model has been widely used to assess the antihistamine potency and duration of action of mizolastine in both animals and humans. [, , ] Results consistently demonstrate the rapid onset and sustained suppression of histamine-induced skin reactions, supporting its clinical utility in urticaria.
Q13: What is the general safety profile of mizolastine based on preclinical and clinical studies?
A13: Mizolastine is generally well-tolerated in both preclinical and clinical settings. [, ] The most frequently reported adverse event is mild drowsiness, which occurs at a similar rate to placebo in many studies. [, , , ]
Q14: Are there any studies investigating the structure-activity relationship of mizolastine?
A14: Yes, researchers have explored the anti-settlement activity of mizolastine and its intermediates against marine organisms. [] These studies aim to identify the key structural features responsible for this specific biological activity.
Q15: Have there been efforts to develop alternative formulations of mizolastine for improved drug delivery?
A15: Yes, researchers have investigated the development of mizolastine-loaded poly(lactic-co-glycolic acid)-methoxy poly(ethylene glycol) (PLGA-mPEG) microparticles for controlled drug release. [] This approach aims to enhance the therapeutic efficacy of mizolastine in treating atopic dermatitis.
Q16: Has mizolastine been investigated for applications beyond allergic diseases?
A16: While mizolastine is primarily recognized for its role in managing allergic conditions, researchers have explored its potential in reducing ultraviolet (UV) erythema. [, ] These studies suggest a possible role for mizolastine in protecting the skin from UV-induced damage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。